

# An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydrocarbazole

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## Compound of Interest

Compound Name: 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Cat. No.: B178529

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CAS Number: 13070-45-6

This technical guide provides a comprehensive overview of **6-Methoxy-1,2,3,4-tetrahydrocarbazole**, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, synthesis protocols, spectroscopic data, and potential biological significance.

## Physicochemical Properties

**6-Methoxy-1,2,3,4-tetrahydrocarbazole** is a crystalline solid.<sup>[1]</sup> Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property          | Value                              | Source                        |
|-------------------|------------------------------------|-------------------------------|
| CAS Number        | 13070-45-6                         | <sup>[2]</sup> <sup>[3]</sup> |
| Molecular Formula | C <sub>13</sub> H <sub>15</sub> NO | <sup>[2]</sup> <sup>[4]</sup> |
| Molecular Weight  | 201.26 g/mol                       | <sup>[4]</sup>                |
| Melting Point     | 87-89 °C                           | <sup>[1]</sup>                |
| XLogP3            | 3.2                                | <sup>[4]</sup>                |
| Appearance        | Crystalline solid                  | <sup>[1]</sup>                |

# Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

The primary route for the synthesis of **6-Methoxy-1,2,3,4-tetrahydrocarbazole** is the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.<sup>[5]</sup>

## Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from the synthesis of substituted tetrahydrocarbazoles.<sup>[1]</sup>

Materials:

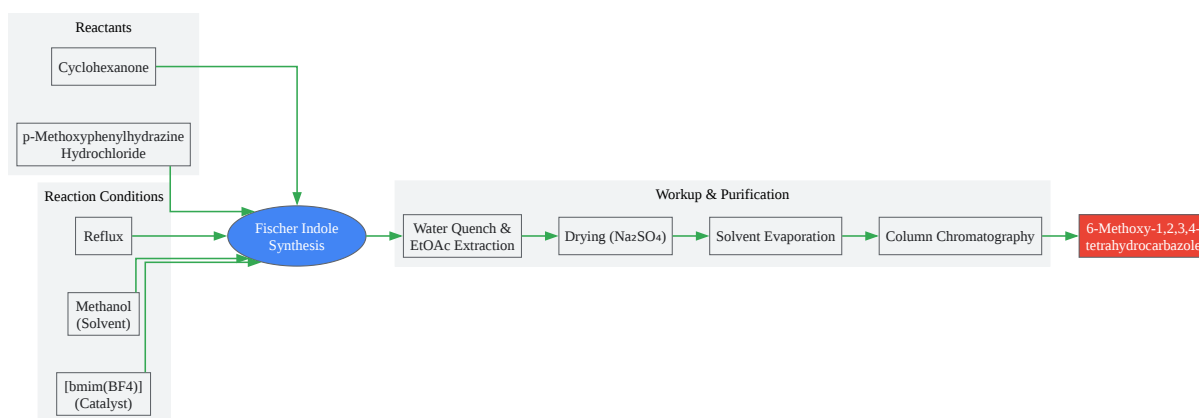
- p-Methoxyphenylhydrazine hydrochloride
- Cyclohexanone
- 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF<sub>4</sub>)] (as catalyst)
- Methanol (MeOH)
- Water
- Ethyl acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- In a round-bottom flask, combine equimolar amounts of p-methoxyphenylhydrazine hydrochloride and cyclohexanone.
- Add 20 mol % of [bmim(BF<sub>4</sub>)] as a catalyst and methanol as the solvent.
- Reflux the reaction mixture on a water bath. The reaction time may vary, and completion should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract the aqueous layer with ethyl acetate.

- Combine the organic layers and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude solid.
- Purify the crude product by column chromatography using a silica gel column with a petroleum ether: ethyl acetate (8:2 v/v) eluent to yield pure **6-Methoxy-1,2,3,4-tetrahydrocarbazole**.<sup>[1]</sup>

## Logical Workflow of Fischer Indole Synthesis



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**Figure 1:** Workflow for the synthesis of **6-Methoxy-1,2,3,4-tetrahydrocarbazole**.

## Spectroscopic Data

The structural characterization of **6-Methoxy-1,2,3,4-tetrahydrocarbazole** is confirmed by various spectroscopic methods.

### <sup>1</sup>H NMR Spectroscopy

The proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectrum provides characteristic signals for the protons in the molecule.

| Chemical Shift (δ/ppm) | Multiplicity | Assignment           | Coupling Constant (J/Hz) |
|------------------------|--------------|----------------------|--------------------------|
| 10.40                  | s            | 1H, NH               | -                        |
| 7.10                   | d            | 1H, Ar-H             | 8.4                      |
| 6.80                   | s            | 1H, Ar-H             | -                        |
| 6.60                   | dd           | 1H, Ar-H             | 8.4, 2.08                |
| 3.70                   | s            | 3H, OCH <sub>3</sub> | -                        |

(Solvent: DMSO-d<sub>6</sub>, 400 MHz)[1]

While detailed experimental data for <sup>13</sup>C NMR, IR, and mass spectrometry of **6-Methoxy-1,2,3,4-tetrahydrocarbazole** are not readily available in the cited literature, the structure of a closely related N-acetylated derivative has been characterized by mass spectrometry.[6]

## Potential Biological Activities and Signaling Pathways

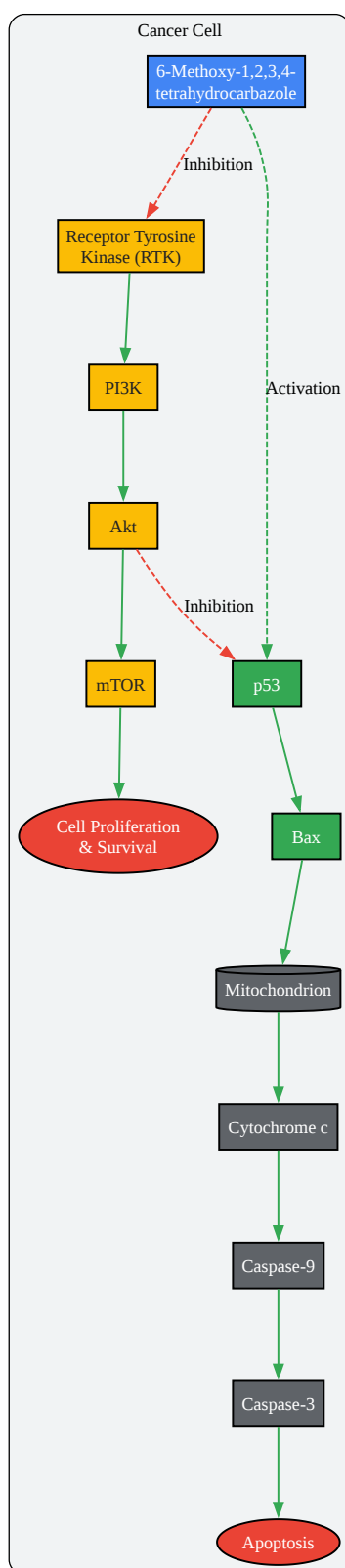
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][7]

While specific quantitative biological data for **6-Methoxy-1,2,3,4-tetrahydrocarbazole** is limited in the public domain, its structural similarity to other biologically active carbazole

derivatives suggests potential for therapeutic applications. For instance, the related compound 7-methoxyheptaphylline has demonstrated both neuroprotective and cytotoxic activities.[8]

## Hypothetical Signaling Pathway in Cancer

Based on the known activities of tetrahydrocarbazole derivatives, a hypothetical mechanism of action in cancer could involve the modulation of key signaling pathways that control cell proliferation and apoptosis.



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**Figure 2:** Hypothetical signaling pathways modulated by **6-Methoxy-1,2,3,4-tetrahydrocarbazole** in cancer cells.

This diagram illustrates a potential dual mechanism where the compound could inhibit pro-survival pathways like the PI3K/Akt/mTOR pathway and activate pro-apoptotic pathways through p53. It is important to note that this is a theoretical model based on the activities of related compounds and requires experimental validation for **6-Methoxy-1,2,3,4-tetrahydrocarbazole**.

## Conclusion

**6-Methoxy-1,2,3,4-tetrahydrocarbazole** is a readily synthesizable compound with a structural motif common to many biologically active molecules. While its specific biological functions are not yet extensively characterized, its chemical tractability and the known therapeutic potential of the tetrahydrocarbazole class make it a compound of significant interest for further investigation in drug discovery and development. Future research should focus on detailed biological screening to elucidate its mechanism of action and potential therapeutic applications.

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